molecular formula C21H17F2NO B287107 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

Número de catálogo B287107
Peso molecular: 337.4 g/mol
Clave InChI: CKNVLHCMOQRGLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Mecanismo De Acción

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide binds to the ATP-binding site of BTK, preventing its activation and subsequent phosphorylation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and AKT. This leads to inhibition of BCR signaling, which is essential for the survival and proliferation of B cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to be more potent and selective than other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies, as well as reduce the levels of cytokines and chemokines that promote tumor growth and survival. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been shown to inhibit the migration and adhesion of CLL cells, which are important processes for the infiltration of tumor cells into lymphoid tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its potency and selectivity for BTK, which allows for effective inhibition of BCR signaling with minimal off-target effects. In addition, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has shown good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide is its relatively short half-life in vivo, which may require frequent dosing or formulation with a sustained-release technology.

Direcciones Futuras

There are several potential future directions for the development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to achieve synergistic effects and overcome resistance mechanisms. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by B-cell activation and proliferation. Finally, the identification of biomarkers of response to BTK inhibitors may help to personalize treatment and optimize patient selection.

Métodos De Síntesis

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide involves several steps, starting from commercially available starting materials. The key step is the Suzuki-Miyaura cross-coupling reaction between 2-fluoro[1,1'-biphenyl]-4-boronic acid and 3-fluoroaniline, followed by the introduction of a propanamide moiety through a reductive amination reaction. The final product is obtained after purification by column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, showing potent and selective inhibition of BTK activity and downstream signaling pathways. In vitro studies have demonstrated that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide induces apoptosis and inhibits proliferation of CLL and MCL cells, as well as other B-cell lymphomas. In vivo studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide has significant antitumor activity in xenograft models of CLL and MCL, with minimal toxicity.

Propiedades

Nombre del producto

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(3-fluorophenyl)propanamide

Fórmula molecular

C21H17F2NO

Peso molecular

337.4 g/mol

Nombre IUPAC

N-(3-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-9-5-8-17(22)13-18)16-10-11-19(20(23)12-16)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)

Clave InChI

CKNVLHCMOQRGLQ-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

SMILES canónico

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC(=CC=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.